molecular formula C29H37ClFNO3 B584362 Haloperidol octanoate CAS No. 1134807-34-3

Haloperidol octanoate

Cat. No. B584362
M. Wt: 502.067
InChI Key: SWELMJJZDVTJRJ-UHFFFAOYSA-N
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Description

Haloperidol is an antipsychotic agent used to treat nervous, emotional, and mental conditions such as schizophrenia. It is also used to control the symptoms of Tourette’s disorder . Haloperidol is used in the treatment of severe behavioral problems or hyperactivity in children who have already been treated with psychotherapy or other medicines that did not work well .


Synthesis Analysis

Haloperidol prodrugs, including octanoate, were synthesized and their relative rates of hydrolysis determined in the presence of porcine liver esterase (PLE), a model for cutaneous esterases .


Molecular Structure Analysis

Haloperidol derivatives with a piperidine scaffold decorated at the nitrogen atom with different alkyl, benzyl, or substituted benzyl moieties were synthesized . The structure of the salt prepared was confirmed by elemental analysis, melting point determination, and infrared spectroscopy .


Chemical Reactions Analysis

Haloperidol prodrugs were found to hydrolyze in the presence of PLE, with the hydrolytic rate reaching a maximum with haloperidol octanoate at 2.31 ± 0.06 nmol ml-1 h-1 .


Physical And Chemical Properties Analysis

The anhydrous monoclinic crystal of haloperidol was investigated through calculations employing density functional theory (DFT) within the generalized gradient approximation (GGA) and including the dispersion effects (TS) . The optical absorption measurements revealed that the anhydrous monoclinic haloperidol crystal is a wide band gap material with a 3.8 eV indirect main gap energy .

Scientific Research Applications

  • Synthesis and Prodrug Formation : Haloperidol Octanoate was synthesized successfully along with other prodrugs, and it exhibited the maximum hydrolytic rate in the presence of porcine liver esterase, suggesting its potential for enhanced transdermal delivery of Haloperidol (Morris, Brain, & Heard, 2008).

  • Pharmacodynamic Properties : As a depot formulation, Haloperidol Decanoate (a related compound) demonstrates central antidopamine activity and offers clinical advantages like better compliance, controlled plasma concentrations, and fewer extrapyramidal side effects compared to oral Haloperidol (Beresford & Ward, 1987).

  • Pharmacokinetic Analysis : In vivo 19F-magnetic resonance spectroscopy and chemical shift imaging were used to analyze the pharmacokinetics of Haloperidol Decanoate in schizophrenic patients. This study highlighted the drug's sustained release characteristics and its distribution after intramuscular injection (Sassa et al., 2002).

  • Receptor Interaction Studies : Research on Caenorhabditis elegans demonstrated that Haloperidol affects dopamine receptors, particularly the dop-3 receptor, influencing lifespan and locomotor behavior. This provides insights into the drug's mechanisms in neurological disorders (Krum et al., 2020).

  • Transdermal Delivery Research : Studies focused on developing Haloperidol-loaded penetration enhancer-containing spanlastics (PECSs) for transdermal delivery. This approach aimed at increasing the drug's transdermal permeation with sustained release, potentially offering an alternative to oral administration (Fahmy et al., 2017).

  • Historical and Pharmacological Overview : An overview of Haloperidol’s history, synthesis, metabolism, pharmacology, and its influence on neuropsychopharmacology and neuroscience was provided. This includes its approved and off-label indications and adverse effects (Tyler, Zaldívar-Díez, & Haggarty, 2017).

  • Pharmacokinetics of Haloperidol : A comprehensive review on the pharmacokinetics of Haloperidol, detailing its absorption, metabolism, and the importance of monitoring plasma concentrations for therapeutic efficacy (Froemming, Lam, Jann, & Davis, 1989).

Safety And Hazards

Haloperidol is harmful if swallowed and may cause drowsiness or dizziness . It is toxic if swallowed and may cause skin irritation, allergic skin reaction, serious eye irritation, respiratory irritation, and may damage fertility or the unborn child .

Future Directions

Haloperidol is a major neuroleptic agent in the treatment of agitation of any etiology . It is also used off-label for the management of chorea associated with Huntington’s disease and for the treatment of intractable hiccups as it is a potent antiemetic . Future research may focus on improving the bioavailability and reducing the side effects of haloperidol .

properties

IUPAC Name

[4-(4-chlorophenyl)-1-[4-(4-fluorophenyl)-4-oxobutyl]piperidin-4-yl] octanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H37ClFNO3/c1-2-3-4-5-6-9-28(34)35-29(24-12-14-25(30)15-13-24)18-21-32(22-19-29)20-7-8-27(33)23-10-16-26(31)17-11-23/h10-17H,2-9,18-22H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWELMJJZDVTJRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC(=O)OC1(CCN(CC1)CCCC(=O)C2=CC=C(C=C2)F)C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H37ClFNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00150418
Record name Haloperidol octanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00150418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

502.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Haloperidol octanoate

CAS RN

1134807-34-3
Record name Haloperidol octanoate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1134807343
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Haloperidol octanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00150418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name HALOPERIDOL OCTANOATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/26J36258XC
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
2
Citations
AP Morris, KR Brain, CM Heard - Drug Metabolism Letters, 2008 - ingentaconnect.com
… the successful synthesis of each prodrug in high purity, and each was found to hydrolyse in the presence of PLE with the hydrolytic rate reaching a maximum with haloperidol octanoate (…
Number of citations: 8 www.ingentaconnect.com
M Takahashi, T Uehara, M Nonaka, Y Minagawa… - European Journal of …, 2019 - Elsevier
Two types of haloperidol prodrugs in which a chemical modification was carried out on the hydroxyl group or carbonyl group were synthesized, and their metabolic activation abilities …
Number of citations: 12 www.sciencedirect.com

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